molecular formula C25H21ClO B11600128 3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine

3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine

Cat. No.: B11600128
M. Wt: 372.9 g/mol
InChI Key: YLZVZOJWCQJFPD-UHFFFAOYSA-N
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Description

3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine is an organic compound that belongs to the class of benzoxepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes and phenylacetic acids. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine
  • 3-Chloro-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine

Uniqueness

3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methylidene groups may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C25H21ClO

Molecular Weight

372.9 g/mol

IUPAC Name

3-chloro-4-methylidene-2,5-bis(4-methylphenyl)-5H-1-benzoxepine

InChI

InChI=1S/C25H21ClO/c1-16-8-12-19(13-9-16)23-18(3)24(26)25(20-14-10-17(2)11-15-20)27-22-7-5-4-6-21(22)23/h4-15,23H,3H2,1-2H3

InChI Key

YLZVZOJWCQJFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C)C(=C(OC3=CC=CC=C23)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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